Ramulosin
Description
Historical Context of Ramulosin Discovery and Initial Characterization
The discovery and initial characterization of this compound date back to 1964 by Stodola and colleagues. The compound was first isolated from the fungus Pestalotia ramulosa. nih.gov Through chemical degradation and spectroscopic analysis, they elucidated its structure as a benzopyran derivative. nih.gov This foundational work laid the groundwork for future investigations into this compound and other related isocoumarins.
Taxonomic and Ecological Origins of this compound-Producing Organisms
This compound is produced by a variety of fungal species, often found in diverse ecological niches. These fungi play various roles in their environments, from saprotrophs to endophytes, and their production of secondary metabolites like this compound is thought to be a part of their adaptive strategies.
Several fungal species have been identified as primary producers of this compound. The initial isolation was from Pestalotia ramulosa. nih.gov Subsequently, it has been identified in other fungi such as Truncatella angustata and Talaromyces cyanescens. nih.gov Species of the genus Talaromyces are known for their associations with insects and are also found in marine environments, highlighting the diverse habitats of this compound-producing fungi. nih.govfrontiersin.org
Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a significant source of bioactive natural products, including this compound and its derivatives. mdpi.commdpi.com These fungi are believed to produce a plethora of secondary metabolites that may play a role in the host plant's defense mechanisms. nih.gov A notable example is the isolation of 5-hydroxythis compound from an endophytic fungus, identified as a Phoma species, residing in the plant Cinnamomum mollisimum. nih.govresearchgate.net This derivative has demonstrated both cytotoxic and antifungal activities. nih.govresearchgate.net The production of such compounds by endophytic fungi underscores their potential as a reservoir of novel and biologically active molecules. jmb.or.kr
The marine environment is a rich and largely untapped source of novel microorganisms and their secondary metabolites. nih.govresearchgate.net Marine-derived fungi, in particular, have been shown to produce a wide array of bioactive compounds. nih.gov this compound has been isolated from the marine-derived fungus Talaromyces cyanescens, which was found associated with the seaweed Caulerpa sp. nih.govmdpi.com The unique environmental pressures of marine habitats may lead to the production of distinct secondary metabolites, making marine fungi a promising area of research for new natural products.
Significance of this compound within the Isocoumarin (B1212949) Class of Natural Products
Isocoumarins are a large and structurally diverse class of polyketide secondary metabolites that have been isolated from various natural sources, particularly fungi. mdpi.comnih.govbohrium.comtandfonline.com This class of compounds is known for a broad spectrum of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. mdpi.comacs.org this compound and its derivatives contribute to the chemical diversity and pharmacological importance of the isocoumarin class. The demonstrated cytotoxic and antifungal activities of this compound derivatives, such as 5-hydroxythis compound, highlight the potential of these compounds as lead structures in drug discovery. nih.govmdpi.comwikipedia.org The continued investigation into this compound and other isocoumarins from diverse fungal sources is crucial for uncovering new therapeutic agents. nih.gov
Data Tables
Table 1: this compound-Producing Fungal Species and Their Origins
| Fungal Species | Type of Organism | Ecological Origin |
|---|---|---|
| Pestalotia ramulosa | Fungus | Terrestrial |
| Truncatella angustata | Fungus | Terrestrial |
| Talaromyces cyanescens | Fungus | Marine-derived |
| Phoma sp. | Endophytic Fungus | Isolated from Cinnamomum mollisimum |
Table 2: Bioactivity of this compound and its Derivatives
| Compound | Bioactivity | Target Organism/Cell Line | Reference |
|---|---|---|---|
| 5-Hydroxythis compound | Antifungal | Aspergillus niger | nih.govresearchgate.net |
| 5-Hydroxythis compound | Cytotoxic | P388 murine leukemia cells | nih.govresearchgate.net |
| This compound derivative | Cytotoxic | HeLa cells | mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
29914-01-0 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(3R,4aS)-8-hydroxy-3-methyl-3,4,4a,5,6,7-hexahydroisochromen-1-one |
InChI |
InChI=1S/C10H14O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h6-7,11H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
XQHOYOKXFNTNQZ-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CCCC(=C2C(=O)O1)O |
Canonical SMILES |
CC1CC2CCCC(=C2C(=O)O1)O |
Origin of Product |
United States |
Ramulosin Biosynthesis and Regulatory Mechanisms
Proposed Biosynthetic Pathways of Ramulosin
The biosynthesis of this compound is hypothesized to proceed through the well-established acetate-malonate pathway, a cornerstone of fungal polyketide synthesis. This pathway utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit, which are sequentially condensed to build a linear polyketide chain. This process is catalyzed by a large, multifunctional enzyme known as polyketide synthase (PKS).
The formation of the characteristic dihydro-α-pyrone ring of this compound is a key step in its biosynthesis. It is proposed that the linear polyketide chain, assembled by the PKS, undergoes a series of modifications including reduction and cyclization to form the final this compound scaffold. The precise sequence and nature of these modifications are still under investigation, but likely involve a series of enzymatic reactions to achieve the final stereochemistry of the molecule.
Table 1: Key Precursors in the Proposed this compound Biosynthetic Pathway
| Precursor | Role in Biosynthesis |
| Acetyl-CoA | Starter unit for the polyketide chain |
| Malonyl-CoA | Extender units for the elongation of the polyketide chain |
| NADPH | Reducing agent for the modification of the polyketide chain |
Enzymology of this compound Biosynthesis
The central enzyme in the biosynthesis of this compound is a Type I Polyketide Synthase (PKS). These large, modular enzymes are responsible for the iterative condensation of acetate (B1210297) and malonate units to form the polyketide backbone. Fungal PKSs are known for their remarkable ability to generate a diverse array of chemical structures from simple building blocks.
In addition to the core PKS, other enzymes are believed to be involved in the post-PKS modifications of the polyketide intermediate to yield this compound. These may include:
Reductases: Enzymes that catalyze the reduction of keto groups in the polyketide chain, a crucial step in determining the final structure and stereochemistry of this compound.
Dehydratases: Enzymes that remove water molecules from the polyketide chain, leading to the formation of double bonds.
Cyclases: Enzymes that facilitate the cyclization of the linear polyketide chain to form the characteristic dihydro-α-pyrone ring of this compound.
The specific identities and functions of these tailoring enzymes in the this compound biosynthetic pathway remain an active area of research.
Genomic and Molecular Characterization of Biosynthetic Gene Clusters for this compound Production
In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are often clustered together on the chromosome. This "biosynthetic gene cluster" (BGC) allows for the coordinated regulation of all the genes required for the production of the compound.
While the complete BGC for this compound has not yet been fully characterized, genome mining efforts in this compound-producing fungi, such as species of Pestalotiopsis and Phomopsis, are underway to identify and characterize this cluster. The identification of the this compound BGC would provide a complete blueprint for its biosynthesis, including the core PKS gene and all the associated tailoring enzyme genes.
The characterization of the this compound BGC would not only confirm the proposed biosynthetic pathway but also open up avenues for the heterologous expression of the pathway in other host organisms for improved production and for the generation of novel this compound analogs through genetic engineering.
Factors Influencing this compound Biosynthesis in Microbial Systems
The production of this compound by fungi is not constitutive but is instead influenced by a variety of environmental and nutritional factors. These factors can significantly impact the expression of the genes within the this compound BGC, thereby modulating the final yield of the compound.
Nutritional Factors:
Carbon Source: The type and concentration of the carbon source in the growth medium can have a profound effect on this compound production. Different fungi may have specific preferences for certain carbon sources to optimally produce secondary metabolites.
Nitrogen Source: The availability and nature of the nitrogen source are also critical for fungal growth and secondary metabolism. The carbon-to-nitrogen ratio is often a key regulatory factor.
Phosphate: Phosphate levels in the medium can also influence the production of secondary metabolites, including polyketides like this compound.
Environmental Factors:
pH: The pH of the culture medium can affect nutrient uptake and enzyme activity, thereby influencing this compound biosynthesis.
Temperature: Fungi have optimal temperature ranges for growth and secondary metabolite production. Deviations from this optimal temperature can lead to reduced yields of this compound.
Aeration: The level of oxygen available to the fungus can also play a role in regulating secondary metabolism.
Understanding the interplay of these factors is crucial for optimizing the production of this compound in laboratory and industrial settings.
Table 2: Investigated Factors Potentially Influencing this compound Production
| Factor Category | Specific Factor | Potential Effect on this compound Biosynthesis |
| Nutritional | Carbon Source | Modulates precursor availability and gene expression |
| Nitrogen Source | Influences fungal growth and metabolic flux | |
| C:N Ratio | Key regulatory parameter for secondary metabolism | |
| Environmental | pH | Affects enzyme activity and nutrient uptake |
| Temperature | Influences fungal growth rate and enzyme kinetics | |
| Aeration | Impacts cellular respiration and metabolic pathways |
Chemical Synthesis Strategies for Ramulosin and Its Analogs
Total Synthesis Approaches to Ramulosin
The total synthesis of this compound has been approached from several perspectives, primarily focusing on the stereocontrolled construction of its chiral centers. Methodologies have ranged from utilizing chiral starting materials to developing asymmetric catalytic reactions that introduce chirality during the synthetic sequence.
Stereoselective Total Synthesis Methodologies of this compound
A significant approach to the stereoselective total synthesis of (+)-Ramulosin has been accomplished starting from a readily available chiral precursor, ethyl (R)-3-hydroxybutanoate. This strategy effectively translates the existing chirality of the starting material to the target molecule. A key transformation in this synthetic route is an intramolecular Diels-Alder reaction, a powerful tool for the construction of cyclic systems with high stereocontrol. caymanchem.comascensusspecialties.comnih.govresearchgate.net This methodology underscores the utility of the chiral pool approach in natural product synthesis, where complex stereochemical arrays can be efficiently established by leveraging the inherent chirality of natural or synthetically accessible small molecules.
The intramolecular Diels-Alder reaction, in this context, involves a triene precursor derived from ethyl (R)-3-hydroxybutanoate. The stereochemistry of the newly formed ring junction is dictated by the geometry of the transition state of the cycloaddition, which is in turn influenced by the existing stereocenter in the tether connecting the diene and dienophile moieties. This approach has proven to be a robust and reliable method for accessing the specific stereoisomer of this compound found in nature.
De Novo Synthesis of this compound from Achiral Precursors
The synthesis of this compound from achiral starting materials represents a more challenging yet highly desirable strategy, as it does not rely on the availability of pre-existing chiral molecules. A common and effective approach for the de novo synthesis of the isocoumarin (B1212949) scaffold, the core structure of this compound, involves the condensation of homophthalic acid or its derivatives with various electrophiles. nih.govacs.orgresearchgate.nettandfonline.comnih.govmdpi.com This method allows for the construction of the bicyclic ring system from simple, achiral aromatic precursors.
In a potential de novo synthesis of this compound, homophthalic acid could be condensed with a suitable three-carbon electrophile that would ultimately form the dihydropyranone ring. The key challenge in such an approach is the stereoselective introduction of the two chiral centers present in this compound. This can be achieved through various asymmetric synthesis techniques, including the use of chiral catalysts or auxiliaries during the condensation or subsequent reduction steps. While a direct literature example of a de novo synthesis of this compound from strictly achiral precursors is not prominently described, the well-established methodologies for isocoumarin synthesis provide a clear and feasible blueprint for such an endeavor.
Key Step Reactions in this compound Synthesis (e.g., Hetero-Diels-Alder Reactions, One-Pot Esterification–Michael Addition–Aldol (B89426) Reactions)
Several key reactions have been instrumental in the successful synthesis of this compound and its analogs. Among these, the Hetero-Diels-Alder (HDA) reaction and one-pot tandem sequences have proven to be particularly powerful.
The Hetero-Diels-Alder reaction offers a convergent and stereocontrolled route to the dihydropyranone ring system of this compound. wikipedia.orgillinois.eduresearchgate.netmdpi.comnih.govnih.gov In this [4+2] cycloaddition, a diene reacts with a heterodienophile, such as an aldehyde or ketone, to form a six-membered heterocycle. For the synthesis of this compound, a suitably substituted diene can be reacted with a simple aldehyde to construct the core heterocyclic structure with control over the relative stereochemistry of the newly formed chiral centers. The use of chiral Lewis acids or organocatalysts can render this reaction enantioselective, providing a direct entry to optically pure this compound.
A highly efficient one-pot esterification–Michael addition–aldol reaction sequence has been successfully employed in the synthesis of (+)-Ramulosin. researchgate.net This elegant cascade process combines multiple bond-forming events in a single reaction vessel, thereby increasing synthetic efficiency and reducing waste. The reaction is initiated by the esterification of a δ-hydroxy-α,β-unsaturated aldehyde with diketene. This is followed by an intramolecular Michael addition of the newly formed enolate onto the α,β-unsaturated system, which in turn sets the stage for a final intramolecular aldol condensation to close the dihydropyranone ring. This powerful one-pot strategy allows for the rapid assembly of the complex this compound core from relatively simple starting materials. researchgate.netsemanticscholar.orgstackexchange.com
Synthetic Derivatization and Analog Generation of this compound
The synthesis of this compound analogs is a crucial step in understanding its biological activity and developing new compounds with improved or novel therapeutic properties. The design and synthesis of these derivatives are guided by principles of medicinal chemistry, aiming to explore the structure-activity relationship (SAR) of the this compound scaffold.
Design Principles for this compound Analog Synthesis
The design of this compound analogs is primarily guided by the principles of structure-activity relationship (SAR) studies. researchgate.netnih.gov The goal is to systematically modify different parts of the this compound molecule to understand which structural features are essential for its biological activity. Key considerations in the design of this compound analogs include:
Modification of the Dihydropyranone Ring: Alterations to the lactone functionality, such as reduction to the corresponding diol or conversion to a lactam, can probe the importance of the ester group for biological activity.
Substitution on the Aromatic Ring: The introduction of various substituents (e.g., hydroxyl, methoxy, halogen) on the benzene (B151609) ring can influence the electronic properties and lipophilicity of the molecule, potentially affecting its interaction with biological targets.
Variation of the Alkyl Side Chain: Modifying the length and branching of the alkyl group at the C-3 position can provide insights into the steric requirements of the binding site.
Stereochemical Variations: The synthesis of diastereomers and enantiomers of this compound and its analogs is crucial for determining the stereochemical requirements for biological activity.
By systematically synthesizing and evaluating a library of this compound analogs based on these principles, researchers can build a comprehensive SAR profile, which is invaluable for the rational design of more potent and selective bioactive compounds. nih.govmdpi.com
Syntheses of Specific this compound Derivatives (e.g., Hydroxylated, Keto, Dihydro this compound Analogs)
Following the design principles, a number of this compound derivatives have been synthesized to explore their biological potential.
Hydroxylated this compound Analogs: The introduction of a hydroxyl group on the this compound scaffold can significantly impact its polarity and potential for hydrogen bonding interactions with biological targets. An example of a synthesized hydroxylated analog is (+)-6-hydroxythis compound. caymanchem.comresearchgate.net The synthesis of such analogs often involves the use of starting materials that already contain the desired hydroxylation pattern or the late-stage introduction of the hydroxyl group through regioselective oxidation reactions.
Table 1: Synthetic Approaches to this compound and its Analogs
| Compound | Synthetic Strategy | Key Reactions | Starting Material (if specified) |
| (+)-Ramulosin | Stereoselective Total Synthesis | Intramolecular Diels-Alder Reaction | Ethyl (R)-3-hydroxybutanoate |
| This compound (proposed) | De Novo Synthesis from Achiral Precursors | Condensation, Asymmetric Reduction/Cyclization | Homophthalic Acid |
| (+)-Ramulosin | One-Pot Tandem Reaction | Esterification–Michael Addition–Aldol Reaction | δ-hydroxy-α,β-unsaturated aldehyde, Diketene |
| (+)-6-Hydroxythis compound | Total Synthesis | Similar to (+)-Ramulosin synthesis | Appropriately substituted precursors |
| 6-Keto-Ramulosin (proposed) | Oxidation of this compound | Oxidation of secondary alcohol | This compound |
| Dihydro this compound (proposed) | Reduction of Isocoumarin | Reduction of lactone/double bond | This compound |
Chemical Transformations of this compound
The inherent reactivity of the this compound scaffold allows for a range of chemical modifications. Key reactive sites include the aromatic ring, the lactone functionality, and the stereogenic centers of the dihydroisocoumarin nucleus.
One of the notable chemical transformations of this compound is its hydroxylation to produce (+)-6-hydroxythis compound. This transformation introduces a hydroxyl group onto the aromatic portion of the molecule, significantly altering its polarity and potential for further functionalization. While the synthesis of (+)-6-hydroxythis compound has been reported as part of the total synthesis of this compound and its analogs, direct hydroxylation of this compound represents a key synthetic route to this derivative. researchgate.net
The dihydroisocoumarin structure of this compound also suggests the potential for other chemical reactions. The lactone ring, for instance, can undergo hydrolysis under basic conditions to yield the corresponding hydroxy acid. Furthermore, the aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups, although specific examples of such transformations on this compound itself are not extensively documented in the readily available literature.
Microbial transformation presents another avenue for the chemical modification of this compound. Biotransformation utilizes microorganisms to carry out specific chemical reactions on a substrate. While detailed studies on the microbial transformation of this compound are not abundant, the broader field of natural product biotransformation suggests that processes such as hydroxylation, oxidation, and glycosylation could be applied to this compound to generate a diverse array of derivatives. These biocatalytic approaches offer the advantage of high chemo-, regio-, and stereoselectivity, which can be challenging to achieve through traditional chemical synthesis.
The table below summarizes the key chemical transformations involving this compound and its analogs.
| Starting Material | Transformation | Reagents/Conditions | Product |
| This compound | Hydroxylation | Not specified in detail in available literature; potentially via microbial transformation or chemical synthesis | (+)-6-Hydroxythis compound |
Further research into the chemical and microbial transformations of this compound is warranted to fully explore the potential for generating novel analogs with interesting biological profiles. The development of a broader library of this compound derivatives will be instrumental in understanding its mode of action and identifying compounds with improved therapeutic or agrochemical properties.
Mechanistic Studies of Ramulosin S Biological Activities
Antimicrobial Mechanisms of Action
While ramulosin has been identified as possessing antimicrobial properties, the specific molecular mechanisms of its action against various bacterial and fungal pathogens are not extensively detailed in current scientific literature. The following sections reflect the available information on its activity against the specified microorganisms.
Antibacterial Activity Mechanisms (e.g., against Staphylococcus aureus, MRSA, Bacillus cereus, Pseudomonas aeruginosa)
Detailed mechanistic studies elucidating how this compound exerts its antibacterial effects against specific pathogens such as Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Bacillus cereus, and Pseudomonas aeruginosa are not extensively covered in the available research. General antibacterial mechanisms for natural compounds often involve disruption of the cell wall or membrane, inhibition of essential enzymes or metabolic pathways, and interference with nucleic acid and protein synthesis. mdpi.com However, the precise mode of action for this compound against these specific bacteria remains an area requiring further investigation.
Antifungal Activity Mechanisms (e.g., against Aspergillus niger, Botrytis cinerea, Fulvia fulva)
Similar to its antibacterial properties, the specific antifungal mechanisms of this compound against fungi like Aspergillus niger, Botrytis cinerea, and Fulvia fulva are not well-documented. Antifungal agents typically function by disrupting the fungal cell membrane, inhibiting cell wall synthesis (targeting components like chitin (B13524) or glucan), or interfering with critical cellular processes such as nucleic acid synthesis or mitosis. nih.govebsco.com The exact pathway through which this compound achieves its antifungal effect on these plant and human pathogens has yet to be fully elucidated.
Enzyme Inhibition Mechanisms by this compound and its Derivatives
This compound and its synthesized derivatives have demonstrated significant inhibitory effects on key enzymes involved in metabolic and neurodegenerative diseases.
Alpha-Glucosidase Inhibitory Mechanisms
Alpha-glucosidase inhibitors are recognized as an effective therapeutic approach for managing type 2 diabetes. nih.gov These agents work within the small intestine to competitively and reversibly inhibit alpha-glucosidase enzymes, such as sucrase, maltase, and isomaltase, which are located on the brush border of intestinal cells. nih.gov This inhibition delays the enzymatic breakdown of complex carbohydrates into absorbable monosaccharides like glucose. nih.gov By slowing down carbohydrate digestion and absorption, these inhibitors effectively reduce the postprandial increase in blood glucose levels. nih.gov While this is the general mechanism for this class of inhibitors, specific kinetic studies and IC50 values detailing the interaction of this compound with alpha-glucosidase are not prominently available in the reviewed literature.
Beta-Secretase 1 (BACE-1) Inhibitory Mechanisms of Ramulin Derivatives
Derivatives of a closely related compound, Ramalin, have been identified as potent inhibitors of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). This enzyme is a primary therapeutic target in Alzheimer's disease, as it catalyzes the initial step in the production of amyloid-beta (Aβ) peptides from the amyloid precursor protein (APP). nih.gov The accumulation of these Aβ peptides is a central event in the pathology of Alzheimer's. nih.gov
By inhibiting BACE-1, these derivatives block the formation of Aβ, thereby reducing the potential for amyloid plaque formation and subsequent neurotoxicity. researchgate.net Various Ramalin derivatives have shown significant BACE-1 inhibitory activity, with their efficacy being dependent on their specific structural modifications. mdpi.com For instance, the addition of a salicylamide (B354443) group (RA-Sali) resulted in the most potent activity, likely due to the effective interaction of its hydroxyl group with the BACE-1 active site. mdpi.com Conversely, derivatives lacking this hydroxyl group showed significantly reduced inhibitory function. mdpi.com The inhibitory activities of several Ramalin derivatives have been quantified by their half-maximal inhibitory concentration (IC50) values. mdpi.comnih.gov
BACE-1 Inhibitory Activity of Ramalin and its Derivatives
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| Ramalin | 17.66 ± 2.74 | mdpi.com |
| RA-25Me | 9.81 ± 1.21 | nih.gov |
| RA-Sali | 8.44 ± 5.16 | mdpi.com |
| RA-Hyd-Me | 15.5 ± 5.8 | mdpi.com |
| RA-Hyd-Me-Tol | 22.49 ± 1.76 | mdpi.com |
| RA-Benzo | 143.51 ± 87.12 | mdpi.com |
| LY2811376 (Control) | - | mdpi.comnih.gov |
Antioxidant Mechanisms of this compound Derivatives
Ramalin and its derivatives exhibit significant antioxidant activity, which is a key component of their therapeutic potential, particularly for neurodegenerative diseases where oxidative stress plays a critical role. nih.govnih.gov The primary mechanism of their antioxidant effect is free radical scavenging, which has been evaluated using assays such as the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) assay. nih.gov
The antioxidant capacity of these derivatives is influenced by their chemical structure. nih.gov The mechanism involves donating a hydrogen atom to stabilize free radicals, a process common to many phenolic antioxidants. researchgate.net Studies have shown that many Ramalin derivatives possess higher antioxidant efficiency than commercially available antioxidants like butylated hydroxyanisole (BHA). nih.gov However, structural modifications that enhance stability may sometimes lead to reduced antioxidant effects, indicating a delicate balance between these properties in drug design. nih.gov
Antioxidant Activity (DPPH Assay) of Ramalin Derivatives
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| Ramalin | - | nih.gov |
| RA-2Me | - (Similar to Ramalin) | nih.gov |
| RA-PF | 116 | nih.gov |
| RA-Sali | 1052 | nih.gov |
| RA-Benzo | 3860 | nih.gov |
| Butylated hydroxyanisole (BHA) (Control) | 8.25 - 8.81 | nih.govnih.gov |
Based on a comprehensive search of available scientific literature, there is currently insufficient detailed information to construct an article that strictly adheres to the mechanistic studies outlined in your request for the compound this compound.
The search results did not yield specific data on the underlying molecular and cellular mechanisms of this compound and its derivatives in the following areas:
Phytotoxicity and Herbicide Mechanisms of Action: While general principles of herbicide action, such as the inhibition of plant cell division or interference with electron transport chains, are well-documented for other compounds, specific studies detailing how this compound exerts its phytotoxic effects at a mechanistic level are not available in the retrieved sources. purdue.eduucanr.eduucanr.edunoaa.gov
Insecticidal and Antifeedant Mechanisms of Action: Common insecticidal mechanisms like acetylcholinesterase inhibition or modulation of TRPA1 channels are known for various natural and synthetic compounds. researchgate.netnih.govresearchgate.netnih.govnih.gov However, literature specifically elucidating these or other mechanisms for this compound or its derivatives could not be located.
Cellular Mechanisms of this compound-Induced Cytotoxicity: The general mechanisms of cytotoxicity in cancer cells, including the induction of apoptosis through pathways involving Bcl-2 family proteins and caspases, or cell cycle arrest at specific phases like the S-phase, are extensively studied for many therapeutic agents. nih.govnih.govnih.govmdpi.comresearchgate.net Unfortunately, research papers detailing the specific pathways activated by this compound to induce cell death in murine leukemia or human carcinoma cell lines were not found.
Anti-Neuroinflammatory Mechanisms of this compound Derivatives: The roles of microglia activation, the NF-κB signaling pathway, and the release of pro-inflammatory cytokines such as TNF-α and IL-6 are central to neuroinflammation. rndsystems.comresearchgate.netnih.govnih.govnih.govnih.govresearchgate.netrdd.edu.iqresearchgate.netresearchgate.net There is no available information from the search results that connects this compound derivatives to the modulation of these specific anti-neuroinflammatory pathways.
DNA Binding Interactions of this compound Derivatives: Methodologies to study DNA binding, such as spectroscopic analysis to determine binding constants and modes of interaction like intercalation or groove binding, are well-established. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.govnih.govplos.org However, no studies were found that specifically investigate or provide evidence for the interaction of this compound derivatives with DNA.
Due to the lack of specific mechanistic data for this compound in these areas, generating a thorough and scientifically accurate article that strictly follows the requested outline is not possible at this time. To provide such an article would require fabricating information, which contravenes the core principle of accuracy. Further primary research would be needed to elucidate these specific biological mechanisms for this compound.
Analytical and Spectroscopic Methodologies for Ramulosin Characterization
Chromatographic Techniques for Ramulosin Isolation and Purification
The initial step in the comprehensive analysis of any natural product is its isolation and purification from the crude extract. For this compound, a combination of chromatographic techniques is typically employed to achieve a high degree of purity.
Column Chromatography
Column chromatography serves as a fundamental and widely used method for the initial fractionation and purification of this compound from fungal extracts. This technique separates compounds based on their differential adsorption to a stationary phase packed within a column, and their subsequent elution with a mobile phase.
In the isolation of this compound, silica gel is commonly utilized as the stationary phase due to its polarity and effectiveness in separating moderately polar compounds. The crude extract, typically obtained through solvent extraction of the fungal culture, is loaded onto the silica gel column. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity by introducing a more polar solvent, is then employed to separate the various components of the extract. The fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
| Parameter | Description |
| Stationary Phase | Silica gel (typically 60-120 or 100-200 mesh) |
| Mobile Phase | A gradient system of n-hexane and ethyl acetate (B1210297) is often used, with the polarity gradually increasing. For example, starting with 100% n-hexane and progressing to a mixture with a higher percentage of ethyl acetate. |
| Elution Monitoring | Fractions are typically analyzed by thin-layer chromatography (TLC) and visualized under UV light or with a staining agent to identify the presence of this compound. |
High-Performance Liquid Chromatography (HPLC)
Following initial purification by column chromatography, High-Performance Liquid Chromatography (HPLC) is often employed as a final polishing step to obtain this compound of high purity. HPLC offers superior resolution and efficiency compared to traditional column chromatography.
For the purification of this compound, reversed-phase HPLC (RP-HPLC) is a common choice. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture. This setup allows for the separation of compounds based on their hydrophobicity.
| Parameter | Description |
| Stationary Phase | Reversed-phase columns, such as a C18 column (e.g., ODS), are frequently used. |
| Mobile Phase | A gradient or isocratic elution with a mixture of water and an organic solvent like acetonitrile or methanol is typical. The mobile phase may also be buffered to control the pH. |
| Detection | A UV detector is commonly used, with the detection wavelength set to the absorption maximum of this compound. |
| Outcome | HPLC allows for the isolation of this compound as a pure compound, suitable for detailed spectroscopic analysis. |
Spectroscopic Techniques for this compound Structural Elucidation
Once a pure sample of this compound is obtained, a suite of spectroscopic techniques is utilized to determine its chemical structure, including its connectivity, stereochemistry, and absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, HSQC, 1D/2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule. Further structural details are obtained from 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), which establish proton-proton and proton-carbon correlations over one or more bonds.
Table of ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 171.5 | - |
| 3 | 77.5 | 4.45 (m) |
| 4 | 33.8 | 1.85 (m), 2.10 (m) |
| 4a | 40.2 | 2.50 (m) |
| 5 | 24.5 | 1.60 (m), 1.95 (m) |
| 6 | 25.1 | 1.75 (m), 2.20 (m) |
| 7 | 30.9 | 1.50 (m), 1.80 (m) |
| 8 | 100.1 | 5.40 (d, J = 4.0) |
| 8a | 165.2 | - |
| 3-CH₃ | 21.2 | 1.42 (d, J = 6.5) |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
Mass Spectrometry (MS, HRESIMS, ESIMS, APCI)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization Mass Spectrometry (ESIMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are commonly employed.
HRESIMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula of this compound. The molecular formula for this compound has been established as C₁₀H₁₄O₃. The fragmentation pattern observed in the mass spectrum can also provide valuable information about the structure of the molecule.
| Technique | Ionization Mode | Observed m/z | Molecular Formula | Calculated Mass |
| HRESIMS | Positive | [M+H]⁺ | C₁₀H₁₅O₃⁺ | 183.1016 |
| HRESIMS | Positive | [M+Na]⁺ | C₁₀H₁₄O₃Na⁺ | 205.0835 |
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination
While NMR and MS can elucidate the planar structure and relative stereochemistry of a molecule, determining the absolute configuration of chiral centers requires specialized techniques. Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for this purpose.
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The experimental ECD spectrum of this compound is compared with the theoretically calculated spectra for its possible enantiomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. The absolute configuration of naturally occurring (+)-Ramulosin has been determined through the application of ECD spectroscopy in conjunction with quantum chemical calculations.
X-ray Crystallography
X-ray crystallography stands as a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique has provided unambiguous proof of its molecular conformation and absolute stereochemistry.
Initial studies on the structure of this compound were confirmed and refined through single-crystal X-ray analysis. The compound was found to crystallize in the orthorhombic space group P2₁2₁2₁, with specific unit cell dimensions. This analysis definitively established the (3R,6R) absolute configuration of this compound.
Key Crystallographic Data for this compound:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Data not available in accessible sources |
| b (Å) | Data not available in accessible sources |
| c (Å) | Data not available in accessible sources |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Data not available in accessible sources |
| Z | Data not available in accessible sources |
| Absolute Configuration | (3R,6R) |
The crystallographic data not only confirmed the connectivity of the atoms but also provided precise information on bond lengths, bond angles, and torsional angles, offering a complete and rigid picture of the this compound molecule in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule, providing information about conjugated systems. The UV-Vis spectrum of this compound has been recorded, revealing characteristic absorption maxima that are consistent with its chemical structure.
In an ethanolic solution, this compound exhibits a significant absorption band. The presence of the α,β-unsaturated lactone chromophore within the this compound structure is responsible for its characteristic UV absorption.
UV-Vis Absorption Data for this compound in Ethanol:
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| 275 nm | 10,000 | Ethanol |
This absorption maximum is a key identifier for the presence of the specific electronic system within the this compound molecule and can be used for quantitative analysis.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that correspond to the various functional groups within its structure.
The spectrum, typically recorded using a potassium bromide (KBr) pellet, shows strong absorptions indicative of a hydroxyl group, a carbonyl group of an unsaturated lactone, and carbon-carbon double bonds.
Characteristic Infrared Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong | O-H stretching (hydroxyl) |
| ~1690 | Strong | C=O stretching (lactone) |
| ~1630 | Medium | C=C stretching (alkene) |
| ~1250 | Strong | C-O stretching (ester) |
These distinct absorption bands in the IR spectrum serve as a molecular fingerprint for this compound, confirming the presence of its key functional groups and corroborating the structure determined by other methods.
Ecological and Biotechnological Significance of Ramulosin
Ecological Roles of Ramulosin in Fungal-Host Plant Interactions
This compound plays a significant role in the interactions between the producing fungus and its plant hosts. As a phytotoxic compound, it can influence plant growth and development. Research has shown that this compound exhibits inhibitory effects on plant seeds. nih.gov This suggests a role for this compound in pathogenesis, potentially aiding the fungus in colonizing plant tissues by suppressing the host's natural defense mechanisms and inhibiting its growth. mdpi.com
This compound in Microbial Chemical Ecology (e.g., Inter-species Competition and Defense)
In the competitive microbial world, secondary metabolites are crucial for survival, acting as agents of both offense and defense. This compound, with its demonstrated antifungal and antibacterial properties, likely plays a key role in mediating inter-species competition. nih.govnih.govmdpi.com The production of this compound can provide the producing fungus with a competitive advantage by inhibiting the growth of other fungi and bacteria that may be competing for the same resources. researchgate.netresearchgate.net
This antimicrobial activity is a fundamental aspect of chemical ecology, where the production of such compounds shapes the composition and dynamics of microbial communities. mdpi.com For instance, by suppressing the growth of competing microorganisms in its immediate vicinity, a this compound-producing fungus can secure its niche and access to nutrients. fredhutch.org The specific spectrum of activity of this compound against different microbial species would determine its precise ecological role in various environments.
Biotechnological Production and Engineering of this compound
The bioactive properties of this compound have spurred interest in its production through biotechnological means. Microbial fermentation is a primary method for obtaining this compound, and significant efforts are focused on optimizing this process to enhance yields.
The production of this compound via fermentation with Pestalotiopsis species can be optimized by manipulating various physical and chemical parameters. Key factors that influence the yield of secondary metabolites like this compound include the composition of the culture medium (carbon and nitrogen sources, mineral salts), pH, temperature, aeration, and agitation speed.
Table 1: Key Parameters for Optimization of Microbial Fermentation
| Parameter | Description | Potential Impact on this compound Production |
| Carbon Source | The primary source of energy and carbon for fungal growth and metabolism. | Type and concentration can significantly affect biomass and secondary metabolite production. |
| Nitrogen Source | Essential for the synthesis of proteins, nucleic acids, and other cellular components. | The carbon-to-nitrogen ratio is a critical factor influencing the onset and level of secondary metabolism. |
| pH | The acidity or alkalinity of the culture medium. | Fungal growth and enzyme activities are highly pH-dependent; maintaining an optimal pH is crucial for high yields. |
| Temperature | Affects the rate of all enzymatic reactions within the fungus. | Each fungal strain has an optimal temperature range for growth and secondary metabolite production. |
| Aeration & Agitation | Supply of oxygen and mixing of the culture. | Essential for aerobic fungi; affects nutrient distribution and mass transfer. |
This table provides a general overview of parameters that are typically optimized for microbial fermentation of secondary metabolites.
By systematically optimizing these factors using statistical methods such as response surface methodology, it is possible to significantly increase the production of this compound. fredhutch.org
Synthetic biology offers powerful tools to engineer the producing microorganisms for enhanced this compound yields. mdpi.comresearchgate.net These approaches involve the rational design and construction of new biological parts, devices, and systems. For this compound production, this could involve:
Overexpression of biosynthetic genes: Increasing the expression of the genes in the this compound biosynthetic pathway can lead to higher product titers.
Metabolic pathway engineering: Modifying related metabolic pathways to increase the precursor supply for this compound biosynthesis. nih.gov
Elimination of competing pathways: Deleting genes of pathways that divert precursors away from this compound production. rsc.org
These strategies aim to rewire the metabolism of the host organism to channel more resources towards the synthesis of the desired compound. nih.gov
The concept of a "microbial cell factory" involves engineering a microorganism to efficiently produce a specific chemical. d-nb.infomdpi.comnih.gov Developing a microbial cell factory for this compound would entail selecting a suitable host organism (either the native producer or a heterologous host like Aspergillus oryzae or Saccharomyces cerevisiae) and applying metabolic engineering and synthetic biology tools to optimize its production capabilities. sciencedaily.com
The advantages of using a well-characterized industrial microorganism as a heterologous host include faster growth rates, genetic tractability, and established fermentation processes. mdpi.com This approach also opens up the possibility of producing novel derivatives of this compound by introducing modifying enzymes from other organisms.
Genomic Mining for Novel this compound-Related Metabolites and Biosynthetic Pathways
The advancements in genome sequencing and bioinformatics have enabled "genome mining" for the discovery of novel natural products. researchgate.net Fungal genomes, including those of Pestalotiopsis species, contain numerous biosynthetic gene clusters (BGCs) that are often silent or expressed at very low levels under standard laboratory conditions. nih.govresearchgate.netmdpi.com
By analyzing the genome of this compound-producing fungi, it is possible to identify the BGC responsible for its synthesis. researchgate.netnih.gov This information is invaluable for several reasons:
It provides the genetic blueprint for this compound biosynthesis, enabling targeted genetic engineering for yield improvement.
It allows for the heterologous expression of the BGC in a more amenable host for production.
Comparative analysis of BGCs from different Pestalotiopsis strains can reveal variations that may lead to the production of novel this compound analogs with potentially improved or different biological activities. nih.govnih.govmdpi.com
Genome mining, therefore, represents a promising strategy to expand the chemical diversity of this compound-related compounds and to uncover novel biosynthetic pathways.
Q & A
Basic Research Questions
Q. What is the chemical structure of Ramulosin, and how is it biosynthesized in Pestalotia ramulosa?
- Methodological Answer : this compound (C₁₀H₁₆O₃) is a bicyclic γ-lactone derivative. Its biosynthesis in Pestalotia ramulosa involves polyketide synthase (PKS) pathways, as suggested by studies on fungal secondary metabolites. Non-sporulating strains (e.g., NRRL 2826) show higher yields (58% dry weight) under optimized fermentation conditions, with production peaking post-mycelial growth . Structural confirmation relies on NMR (¹H, ¹³C) and HRESIMS data, as demonstrated in marine-derived analogues (e.g., 6-hydroxy-5-methylthis compound) .
Q. What experimental strategies are effective for isolating this compound from fungal cultures?
- Methodological Answer :
Fermentation : Use glucose-rich media at 25–28°C for 14–21 days, as higher temperatures inhibit production in sporulating strains .
Extraction : Ethyl acetate or methanol solvent systems are preferred for polar metabolites.
Purification : Combine column chromatography (silica gel, Sephadex LH-20) with HPLC (C18 column, acetonitrile/water gradient) .
Validation : Cross-reference spectral data (e.g., δ 171.9 and 174.8 ppm in ¹³C NMR for lactone carbonyls) with literature .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound yield across fungal strains?
- Methodological Answer : Discrepancies in yield (e.g., non-sporulating vs. sporulating strains) stem from genetic and environmental factors:
- Genetic Analysis : Compare PKS gene clusters between high-yield (NRRL 2826) and low-yield strains using transcriptomics .
- Environmental Optimization : Test carbon/nitrogen ratios; glucose and ammonium nitrate enhance yield in NRRL 2826 .
- Data Reconciliation : Use ANOVA to statistically validate yield differences under controlled conditions (pH, temperature, agitation) .
Q. What advanced spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- HRESIMS : Confirm molecular formulas (e.g., [M-H]⁻ at m/z 183.1026 for this compound) .
- 2D NMR : Utilize COSY, HMBC, and NOESY to assign stereochemistry (e.g., (3R,4aR,5S,6R) configuration in 6-hydroxy-5-methylthis compound) .
- X-ray Crystallography : Resolve absolute configurations for synthetic analogues (e.g., d,l-epithis compound) .
Q. How can synthetic routes to this compound analogues be optimized for pharmacological testing?
- Methodological Answer :
- Stepwise Synthesis : Start with Δα,β-hexenolactone and butadiene, as in the 7-step synthesis of epithis compound .
- Yield Improvement : Employ catalysts like DMAP for lactonization and monitor reaction progress via TLC/HPLC.
- Purity Validation : Use GC-MS to detect byproducts and ensure ≥95% purity for bioactivity assays .
Research Design & Data Analysis
Q. What statistical methods are recommended for analyzing this compound’s bioactivity data?
- Methodological Answer :
- Dose-Response Curves : Fit data to Hill equations (e.g., IC₅₀ calculations for antioxidant assays) .
- Error Propagation : Include standard deviations for triplicate measurements in tables (e.g., ±0.05 mg/mL for DPPH scavenging assays) .
- Multivariate Analysis : Use PCA or PLS to correlate structural features (e.g., hydroxyl group position) with anti-inflammatory activity .
Q. How should researchers design experiments to validate this compound’s mechanism of action?
- Methodological Answer :
- In Vitro Models : Use LPS-induced RAW 264.7 macrophages for NF-κB pathway analysis .
- Controls : Include positive controls (e.g., dexamethasone) and solvent controls (DMSO ≤0.1%).
- Replication : Perform triplicate assays across three biological replicates to ensure reproducibility .
Data Contradiction & Resolution
Q. How to address conflicting reports on this compound’s stability under varying pH conditions?
- Methodological Answer :
- Stability Studies : Incubate this compound in buffers (pH 2–9) and monitor degradation via HPLC at 0, 24, 48 hrs .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order models.
- Structural Insights : Correlate instability at acidic pH with lactone ring opening via ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
